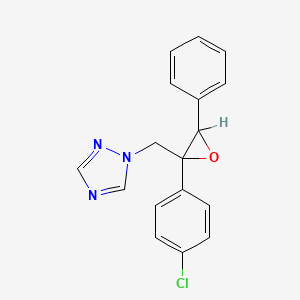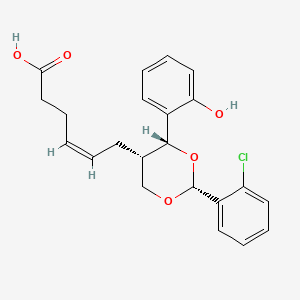
ICI 192605
科学研究应用
ICI 192605具有广泛的科学研究应用:
化学: 它被用于研究血栓烷A2受体拮抗作用的机制及其对血小板聚集的影响。
生物学: 该化合物被用于生物学研究,以了解血栓烷A2在各种生理过程中的作用。
医学: this compound正在被研究,以了解其在涉及血小板过度聚集和血管收缩的疾病中的潜在治疗应用。
作用机制
ICI 192605通过拮抗血栓烷A2受体发挥作用。该受体参与血小板聚集和血管收缩。 通过阻断该受体,this compound抑制血小板聚集,并逆转血栓烷A2和前列腺素D2诱导的血管收缩 . 分子靶标包括血栓烷A2受体和相关的信号通路。
生化分析
Biochemical Properties
ICI 192605 plays a significant role in biochemical reactions, particularly those involving the thromboxane A2 receptor . It interacts with this receptor, blocking its activity and thereby inhibiting platelet aggregation . The nature of these interactions is antagonistic, with this compound preventing the receptor from exerting its typical effects .
Cellular Effects
In terms of cellular effects, this compound has been shown to reverse vasoconstriction induced by inhibition of NO production by L-NEMA, which leads to an increase in TXA2 release . This suggests that it may have a significant impact on cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the thromboxane A2 receptor, thereby preventing the receptor from interacting with its natural ligands . This can lead to changes in gene expression and cellular function, as the thromboxane A2 receptor is involved in a variety of cellular processes .
Temporal Effects in Laboratory Settings
Given its role as a receptor antagonist, it is likely that its effects would be observed shortly after administration and would persist for as long as the compound remains in the system .
Metabolic Pathways
Given its role as a thromboxane A2 receptor antagonist, it is likely that it is involved in the metabolism of thromboxane A2 and related compounds .
Transport and Distribution
Given its hydrophobic nature, it is likely that it is able to freely diffuse across cell membranes .
Subcellular Localization
Given its role as a receptor antagonist, it is likely that it is found in the vicinity of the cell membrane, where the thromboxane A2 receptor is located .
准备方法
ICI 192605的合成涉及多个步骤反应条件通常涉及使用有机溶剂和催化剂以促进所需产物的形成 . This compound的工业生产方法没有广泛记录,但它们可能遵循类似的合成路线,并针对大规模生产进行优化。
化学反应分析
ICI 192605会经历各种化学反应,包括:
氧化: 该化合物在特定条件下可以被氧化形成不同的氧化产物。
还原: 还原反应可以改变this compound中存在的官能团。
取代: 该化合物可以发生取代反应,特别是涉及氯苯基部分。
这些反应中常用的试剂包括氧化剂、还原剂和用于取代反应的亲核试剂。 形成的主要产物取决于所用具体的反应条件和试剂 .
相似化合物的比较
ICI 192605因其对血栓烷A2受体的强效拮抗作用而具有独特性。类似的化合物包括:
利多格雷: 另一种血栓烷A2受体拮抗剂,具有类似的应用。
IC 261: 一种具有类似受体拮抗特性的化合物。
IC 87201: 另一种用于类似研究应用的血栓烷A2受体拮抗剂.
这些化合物具有相似的作用机制,但在效力、特异性和药代动力学特性方面可能有所不同。
属性
IUPAC Name |
(Z)-6-[(2R,4R,5S)-2-(2-chlorophenyl)-4-(2-hydroxyphenyl)-1,3-dioxan-5-yl]hex-4-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClO5/c23-18-11-6-4-9-16(18)22-27-14-15(8-2-1-3-13-20(25)26)21(28-22)17-10-5-7-12-19(17)24/h1-2,4-7,9-12,15,21-22,24H,3,8,13-14H2,(H,25,26)/b2-1-/t15-,21+,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHUIENZXNGAHQI-YGPRPMEGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC(O1)C2=CC=CC=C2Cl)C3=CC=CC=C3O)CC=CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H](O[C@@H](O1)C2=CC=CC=C2Cl)C3=CC=CC=C3O)C/C=C\CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801026087 | |
| Record name | (Z)-6-[(2R,4R,5S)-2-(2-Chlorophenyl)-4-(2-hydroxyphenyl)-1,3-dioxan-5-yl]hex-4-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801026087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117621-64-4 | |
| Record name | rel-(4Z)-6-[(2R,4R,5S)-2-(2-Chlorophenyl)-4-(2-hydroxyphenyl)-1,3-dioxan-5-yl]-4-hexenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117621-64-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ICI 192605 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117621644 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Z)-6-[(2R,4R,5S)-2-(2-Chlorophenyl)-4-(2-hydroxyphenyl)-1,3-dioxan-5-yl]hex-4-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801026087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 117621-64-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ICI-192605 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQ9418XA31 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does ICI 192605 interact with its target, the thromboxane A2 receptor?
A1: this compound acts as a competitive antagonist at the thromboxane prostanoid (TP) receptor, specifically targeting the TP receptor subtype. [, , , , , , , , , , , , ] It binds to the receptor, preventing the binding of thromboxane A2 (TxA2), a potent vasoconstrictor and platelet aggregator. [, , , , , , , , , , , , ] This competitive inhibition effectively blocks the downstream effects of TxA2, including vasoconstriction, platelet aggregation, and airway hyperreactivity. [, , , , , , , , , , , , ]
Q2: What are the downstream effects of this compound in different biological systems?
A2: By antagonizing TP receptors, this compound demonstrates various effects:
- Vascular Smooth Muscle: Inhibition of TxA2-mediated vasoconstriction, leading to vasodilation and potentially improved blood flow in specific vascular beds. [, , , , , , , , , , , , ]
- Platelets: Reduction of TxA2-induced platelet aggregation, potentially contributing to antithrombotic effects. [, , , , , , , , , , , , ]
- Airways: Attenuation of TxA2-mediated bronchoconstriction and potentially reduced airway hyperresponsiveness. [, , , , , , , , , , , , ]
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C22H23ClO4, and its molecular weight is 386.86 g/mol. [, ]
Q4: Is there any available spectroscopic data on this compound?
A4: While specific spectroscopic data was not detailed within the provided research articles, standard characterization techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy would have been employed to confirm the structure and purity of this compound during its synthesis and characterization.
Q5: What is known about the material compatibility and stability of this compound?
A5: The provided research focuses primarily on the pharmacological effects of this compound. While information regarding material compatibility and stability under various conditions is limited within these studies, researchers likely considered these factors during experimental design and drug formulation for in vivo studies.
Q6: How does modifying the structure of this compound influence its activity?
A6: Research on structural analogs of this compound reveals key structural features essential for its activity:
- 1,3-Dioxane ring: This moiety appears crucial for binding to the TP receptor, as evidenced by the activity of similar compounds containing this structure. [, ]
- Side Chain Length: Modifications to the length of the side chain attached to the dioxane ring can affect potency. For example, shortening the chain from a heptenoic acid to a hexenoic acid did not significantly alter TP receptor antagonist potency. []
- Substituents: The presence and position of substituents on the aromatic rings can influence interactions with the TP receptor and, consequently, the compound's potency and selectivity. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


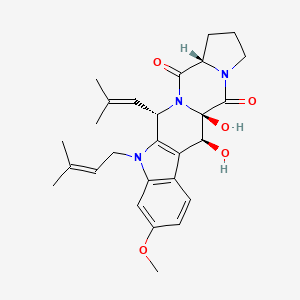
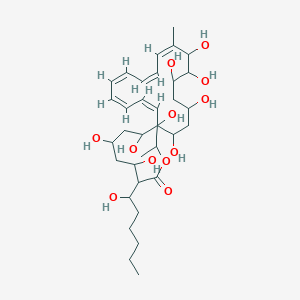



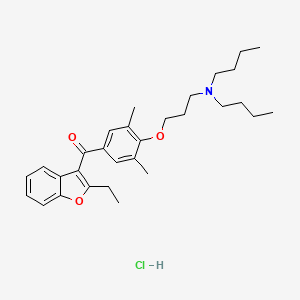
![{[1-(4-Tert-butylphenoxy)-3-(propan-2-ylamino)propan-2-yl]oxy}(oxo)acetic acid](/img/structure/B1674193.png)
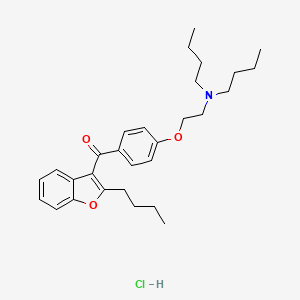
![[(3R,4aS,5R,6R,6aR,10R,10aS,10bR)-3-ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] 4-(4-methylpiperazin-1-yl)butanoate](/img/structure/B1674195.png)

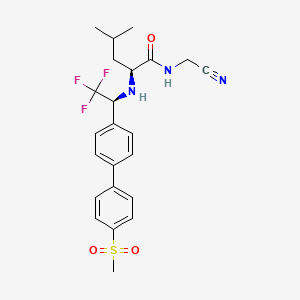
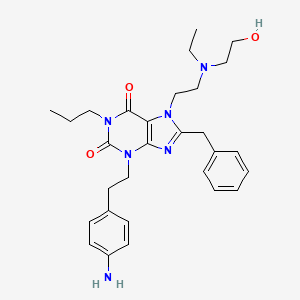
![methyl (2S)-2-[2,6-dimethyl-N-(1,2-oxazole-5-carbonyl)anilino]propanoate](/img/structure/B1674204.png)
